molecular formula C23H25ClN2O4 B3978361 1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

Cat. No.: B3978361
M. Wt: 428.9 g/mol
InChI Key: REMUDPXNVUPBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanolamines. These compounds are characterized by the presence of a phenoxy group attached to a propanolamine moiety. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Phenoxypropanol Backbone: This can be achieved by reacting 2-nitrophenol with an epoxide or a halohydrin under basic conditions.

    Introduction of the Dibenzylamino Group: This step involves the nucleophilic substitution of the hydroxyl group with dibenzylamine, often facilitated by a suitable catalyst or under reflux conditions.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 1-(Dibenzylamino)-3-(2-aminophenoxy)propan-2-ol

    Substitution: Various substituted phenoxypropanolamines

    Hydrolysis: Corresponding alcohol and amine

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as acting as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dibenzylamino)-3-(2-aminophenoxy)propan-2-ol
  • 1-(Dibenzylamino)-3-(2-chlorophenoxy)propan-2-ol
  • 1-(Dibenzylamino)-3-(2-methoxyphenoxy)propan-2-ol

Uniqueness

1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is unique due to the presence of the nitro group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4.ClH/c26-21(18-29-23-14-8-7-13-22(23)25(27)28)17-24(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMUDPXNVUPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 4
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Dibenzylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.